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molecular formula C11H14N2O4 B1344348 6-((tert-Butoxycarbonyl)amino)picolinic acid CAS No. 258497-21-1

6-((tert-Butoxycarbonyl)amino)picolinic acid

Cat. No. B1344348
M. Wt: 238.24 g/mol
InChI Key: GNGCSXRLPFHKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06025352

Procedure details

To a suspension of 2,6-pyridinedicarboxylic acid (8.35 g, 50 mmol) and triethylamine (5.05 g, 50 mmol) in tert-butyl alcohol (ca. 60 mL) was dropwise added diphenylphosphoryl azide (13.8 g, 50 mmol), and the mixture was stirred at room temperature until the reaction mixture became a clear solution. The solution was then slowly heated and refluxed for 2.5 hour. After cooling, the mixture was partitioned between ethyl acetate/hexane (1:1, v/v) and 1% aqueous sodium hydroxide. The organic layer was washed again with 1% aqueous sodium hydroxide. All the aqueous solutions were combined and neutralized to pH=5 with concentrated hydrochloric acid in the presence of ethyl acetate. The ethyl acetate layer was washed with brine, dried over sodium sulfate and concentrated to obtain 5.0 g of 6-tert-butoxycarbonylamino-2-pyridinecarboxylic acid.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=[CH:3][C:2]=1C(O)=O.C([N:15]([CH2:18]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:27])C=CC=CC=1.[C:37]([OH:41])([CH3:40])([CH3:39])[CH3:38]>>[C:37]([O:41][C:18]([NH:15][C:2]1[N:1]=[C:6]([C:7]([OH:9])=[O:8])[CH:5]=[CH:4][CH:3]=1)=[O:27])([CH3:40])([CH3:39])[CH3:38]

Inputs

Step One
Name
Quantity
8.35 g
Type
reactant
Smiles
N1=C(C=CC=C1C(=O)O)C(=O)O
Name
Quantity
5.05 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature until the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2.5 hour
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between ethyl acetate/hexane (1:1
WASH
Type
WASH
Details
The organic layer was washed again with 1% aqueous sodium hydroxide
WASH
Type
WASH
Details
The ethyl acetate layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=CC=CC(=N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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